2,3,4-Trifluoro-5-nitrobenzaldehyde
Overview
Description
2,3,4-Trifluoro-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 2044773-58-0 . It has a molecular weight of 205.09 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H2F3NO3/c8-5-3 (2-12)1-4 (11 (13)14)6 (9)7 (5)10/h1-2H . The InChI key is XNGHOTIOBPMWOL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Catalytic Oxidation of Lignins
Research into the catalytic oxidation of lignins into aromatic aldehydes has revealed processes that could be similar or applicable to the oxidation or other reactions involving 2,3,4-Trifluoro-5-nitrobenzaldehyde. These processes explore the transformation of lignins into valuable chemicals like vanillin, highlighting the potential for aromatic aldehydes in synthesizing complex molecules or intermediates in material science and chemistry (Tarabanko & Tarabanko, 2017).
Degradation of Nitisinone and By-products
A study on the stability and degradation pathways of nitisinone, a compound related to this compound, under various conditions, could offer insights into the chemical behavior and potential reactivity of trifluoro nitrobenzaldehydes. This research emphasizes the importance of understanding the stability and transformation products of such chemicals in pharmaceutical and environmental contexts (Barchańska et al., 2019).
Nitration and Applications of NTO and Its Salts
Studies on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its applications as a high-energy material demonstrate the broader field of nitroaromatic compounds' utility in energetic materials and propellants. Insights from these studies might indirectly inform on the potential applications of this compound in designing new materials with specific energetic properties (Singh & Felix, 2003).
Environmental Fate and Effects
Research on the environmental fate and effects of certain nitrophenols, such as the lampricide TFM, provides a context for understanding how nitroaromatic compounds, including potentially this compound, interact with ecosystems. These studies are crucial for assessing the ecological impact and safety of chemical releases into the environment (Hubert, 2003).
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO3/c8-5-3(2-12)1-4(11(13)14)6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHOTIOBPMWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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